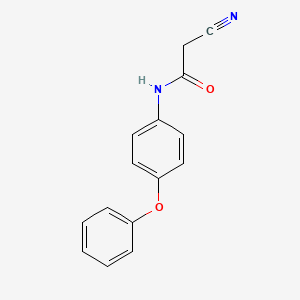
4-(2-Thienyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Thienyl)butyric acid” is a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products . Another compound, “PBDB-T”, a conjugated push-pull medium bandgap polymeric donor, can be used in polymeric solar cells (PSCs) and in the fabrication of organic thin-film transistors (OTFTs) .
Synthesis Analysis
There are several methods for the synthesis of thiazoles and their derivatives . For example, a polymer was synthesized through oxidative polycondensation of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl (30%) as an oxidant .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S .
Chemical Reactions Analysis
Thiazoles, which are related to the compound you’re interested in, have been studied extensively for their chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S, an average mass of 204.053 Da, and a mono-isotopic mass of 204.041626 Da .
科学的研究の応用
Synthesis of Organotin Derivatives
The compound “4-(2-Thienyl)-1,2,3-thiadiazole” can be used in the synthesis of organotin(IV) derivatives . The reaction of 4-(2-thienyl)butyric acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively, results in the formation of these derivatives .
Antimicrobial Applications
The synthesized organotin(IV) derivatives of 4-(2-thienyl)butyric acid have shown antimicrobial activities . They were evaluated against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger) .
Potential Antitumor Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .
Industrial Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for industrial value . They have been used since the 1950s, particularly in the PVC industry .
Agricultural Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for agricultural value . They have been used in various agricultural applications .
Electro-Optical Applications
Thiophene carboxylic acids and their derivatives, including 4-(2-thienyl)butyric acid, are well known for their role in electro-optical applications . They have been shown to possess corrosion inhibition abilities of many metals in acid solutions .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
4-thiophen-2-ylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZMGOXQOITOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,2,3-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)
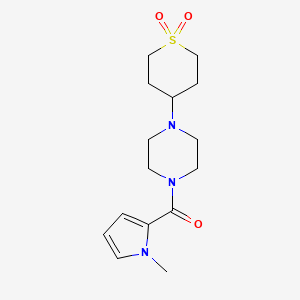
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)
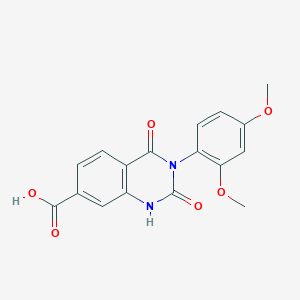
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

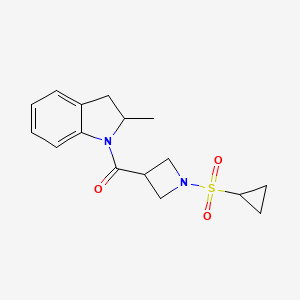
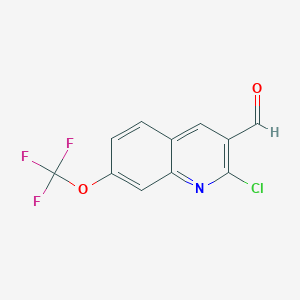
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
